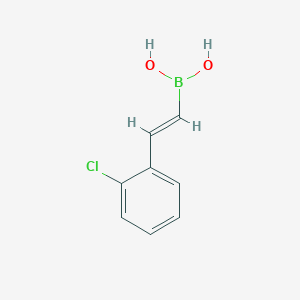

(E)-(2-Chlorostyryl)boronic acid

Description

Properties

Molecular Formula |

C8H8BClO2 |

|---|---|

Molecular Weight |

182.41 g/mol |

IUPAC Name |

[(E)-2-(2-chlorophenyl)ethenyl]boronic acid |

InChI |

InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+ |

InChI Key |

OJVCJWZWMMKHAA-AATRIKPKSA-N |

Isomeric SMILES |

B(/C=C/C1=CC=CC=C1Cl)(O)O |

Canonical SMILES |

B(C=CC1=CC=CC=C1Cl)(O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for E 2 Chlorostyryl Boronic Acid and Analogs

Precursor-Based Synthesis Routes

These methods commence with compounds that already contain the necessary boron atom, which is then chemically modified to achieve the final product. This often involves the use of borate (B1201080) esters or the direct borylation of unsaturated carbon-carbon bonds.

Derivation from Borate Esters

One of the most established methods for creating carbon-boron bonds involves the reaction of organometallic reagents with trialkyl borates, such as trimethyl borate or triisopropyl borate. pharmiweb.comnih.gov This approach is foundational in organoboron chemistry. wiley-vch.dewiley-vch.de The general process involves the nucleophilic attack of an organometallic species, typically a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), on the electrophilic boron atom of the borate ester. nih.gov

For a molecule like (E)-(2-Chlorostyryl)boronic acid, the corresponding organometallic reagent, (E)-(2-chlorostyryl)magnesium bromide or (E)-(2-chlorostyryl)lithium, would be required. The reaction proceeds through a boronate ester intermediate, which is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid. wikipedia.org

Key Steps in Synthesis via Borate Esters:

Formation of Organometallic Reagent: Generation of the (E)-(2-chlorostyryl) Grignard or organolithium reagent from the corresponding vinyl halide.

Reaction with Borate Ester: The organometallic compound is added to a solution of a trialkyl borate, typically at low temperatures, to form a dialkoxy(organo)borane intermediate.

Hydrolysis: The intermediate is treated with aqueous acid to hydrolyze the borate ester, yielding the final boronic acid product. wikipedia.org

This method's versatility allows for the synthesis of a wide array of alkyl-, alkenyl-, and arylboronic acids. researchgate.net

Hydroboration of Alkenes and Alkynes Precursors

Hydroboration is a powerful technique for the synthesis of organoboranes, where a boron-hydride bond adds across a carbon-carbon double or triple bond. For synthesizing vinylboronic acids like this compound, the hydroboration of a terminal alkyne is the most direct precursor-based route. masterorganicchemistry.com The required precursor would be 2-chlorophenylacetylene.

The reaction typically exhibits high stereoselectivity, leading to the syn-addition of the hydrogen and boron atoms across the triple bond. This results in the formation of an (E)-vinylborane. chemistrysteps.com While uncatalyzed hydroboration can be used, modern methods often employ transition metal catalysts to control regioselectivity (i.e., whether the boron adds to the terminal or internal carbon of the alkyne). researchgate.net

Several catalytic systems have been developed to enhance the efficiency and selectivity of alkyne hydroboration:

Copper Catalysis: N-heterocyclic carbene (NHC) copper complexes can catalyze the hydroboration of terminal alkynes with bis(pinacolato)diboron (B136004) (B2pin2), showing high selectivity. researchgate.net

Platinum Catalysis: A system of PtCl₂/XPhos/Et₃SiH has been shown to be effective for the hydroboration of unactivated terminal alkynes, tolerating a wide variety of functional groups. chemistryviews.org

Iron Catalysis: Iron complexes with PNP pincer ligands can catalyze the hydroboration of alkynes with pinacolborane (HBpin), selectively yielding the (E)-isomers. organic-chemistry.org

The general reaction involves treating the alkyne with a boron source, such as pinacolborane (HBpin) or catecholborane, in the presence of a catalyst. The resulting vinylboronate ester can then be hydrolyzed to the corresponding boronic acid if needed.

| Catalyst System | Boron Source | Key Features | Reference |

|---|---|---|---|

| NHC-Cu Complexes | B2pin2 | High α- or β-selectivity depending on NHC ligand. | researchgate.net |

| PtCl₂/XPhos | HBpin | Tolerates multiple heteroatom-containing functional groups. | chemistryviews.org |

| Iron-PNP Pincer Complex | HBpin | Produces (E)-isomers selectively. | organic-chemistry.org |

| Carboxylic Acids (Metal-Free) | HBpin | Metal-free conditions with broad functional group compatibility. | organic-chemistry.org |

Direct Carbon-Boron Bond Formation

These advanced methods involve the creation of a C-B bond on a substrate that does not initially contain boron. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.

Palladium-Catalyzed Borylation of Aryl/Vinyl Halides

Known as the Miyaura borylation, this reaction has become a dominant method for synthesizing boronic acids and their esters due to its mild conditions and excellent functional group tolerance. wikipedia.orgbeilstein-journals.org The reaction couples a vinyl halide, such as (E)-1-bromo-2-(2-chlorophenyl)ethene, with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. nih.gov

Utilizing Bis(pinacolato)diboron (B2pin2)

Bis(pinacolato)diboron (B2pin2) is the most commonly used diboron reagent for Miyaura borylation. nih.govnih.gov The reaction involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the vinyl boronate ester and regenerate the catalyst. nih.gov

A variety of palladium catalysts and ligands have been optimized for this transformation. For instance, PdCl₂(dppf) is a classic catalyst for this purpose. organic-chemistry.org More advanced systems, like using PdCl₂(CH₃CN)₂ with the SPhos ligand, have been developed to borylate even challenging aryl chlorides efficiently using the more atom-economical pinacol (B44631) borane. organic-chemistry.org Mechanochemical methods, using ball milling, have also been developed to perform these reactions in a solid state, reducing the need for solvents. beilstein-journals.org

Employment of Tetrahydroxydiboron B2(OH)4

Tetrahydroxydiboron, also known as bis-boronic acid (BBA), has emerged as a "greener" and more atom-economical alternative to B2pin2. nih.govnih.gov Its use eliminates pinacol, a significant byproduct in B2pin2 reactions. nih.gov Palladium-catalyzed methods have been developed for the direct synthesis of boronic acids from aryl or vinyl chlorides using B2(OH)4. acs.org

These reactions often require specific conditions to be effective. For example, the use of ethylene (B1197577) glycol as an additive has been shown to increase yields, lower the required amount of B2(OH)4, and broaden the reaction's scope. nih.gov This methodology provides a more direct and efficient route to boronic acids, avoiding the need for a separate hydrolysis step from a boronate ester. nih.govacs.org

| Diboron Reagent | Chemical Formula | Product | Advantages | Considerations | Reference |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron | B2pin2 | Pinacol boronate ester | Widely used, high reactivity, good solubility. | Generates pinacol byproduct; less atom economical. | nih.govbeilstein-journals.org |

| Tetrahydroxydiboron | B2(OH)4 | Boronic acid | More atom economical, "greener", direct synthesis of acid. | Can be less stable; may require specific additives like ethylene glycol. | nih.govacs.org |

Ligand Design and Catalyst Optimization for Borylation

The palladium-catalyzed Miyaura borylation stands as a cornerstone for the synthesis of aryl- and vinylboronates. The efficiency and selectivity of these reactions are profoundly influenced by the choice of ligands and the optimization of reaction conditions. Ligand design is crucial for tuning the catalyst's performance. nih.gov For instance, the development of biaryl monophosphorus ligands has been shown to be highly effective for the borylation of sterically hindered aryl bromides. organic-chemistry.org One such ligand, containing an anthracenyl moiety, demonstrated superior reactivity, achieving high yields even with challenging substrates at low catalyst loadings (0.5–1 mol%). organic-chemistry.org

Catalyst optimization also involves screening different palladium sources and ancillary ligands. In situ catalyst generation, often from a Pd(II) precursor like Palladium(II) acetate (B1210297) (Pd(OAc)2) and a phosphine (B1218219) ligand, is common. chemrxiv.org The combination of Pd(OAc)2 and the ligand SPhos has been identified as a highly active system for the borylation of alkenyl carboxylates. chemrxiv.org Another effective system for the borylation of a wide range of aryl chlorides and bromides utilizes a combination of Pd(dba)2 and bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos). organic-chemistry.org This system shows broad functional group tolerance under relatively mild conditions. organic-chemistry.org

The choice of base is another critical parameter that has been optimized. While traditional conditions often use bases like potassium acetate (KOAc), studies have shown that using more lipophilic bases, such as potassium 2-ethylhexanoate (B8288628), can significantly improve reaction rates and allow for lower catalyst loadings (as low as 0.5 mol %) and milder temperatures (35 °C). nih.gov This improvement is attributed to minimizing the inhibitory effects of the carboxylate anion on the palladium catalytic cycle. nih.gov

Table 1: Effect of Ligand and Catalyst System on Palladium-Catalyzed Borylation

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Bedford Pd precursor / Ligand 5 (anthracenyl-based) | Sterically hindered aryl bromides | High yields (85%) at low catalyst loading (2 mol%); high turnover number (TON). | organic-chemistry.org |

| Pd(OAc)2 / SPhos | Alkenyl carboxylates | Identified as most active in situ candidate through multivariate optimization. | chemrxiv.org |

| Pd(dba)2 / t-Bu-DPEphos | Aryl bromides and chlorides | Effective for electron-rich and -deficient substrates; tolerates various functional groups. | organic-chemistry.org |

| Pd catalyst / Potassium 2-ethylhexanoate (base) | Aryl halides | Allows for reaction at 35°C in <2h with 0.5 mol% Pd loading. | nih.gov |

Nickel-Catalyzed Borylation Strategies

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-B bond formation, particularly in activating less reactive electrophiles. nih.gov Nickel-catalyzed borylation of aryl fluorosulfates, for example, proceeds via C-O bond activation under mild conditions, showcasing a broad substrate scope and tolerance for various functional groups. nih.gov Mechanistic studies, supported by the isolation of arylnickel(II) intermediates, have provided insight into the catalytic cycle involving LNi(0) and LNi(II)ArX species. nih.gov

For the synthesis of vinylboronates, nickel catalysis is also effective in the diboration of alkynes. nih.govrsc.org Systems using [Ni(iPr2ImMe)2] (where iPr2ImMe is 1,3-di-iso-propyl-4,5-dimethylimidazolin-2-ylidene) efficiently catalyze the diboration of alkynes with diboron reagents like bis(catecholato)diboron (B79384) (B2cat2). nih.gov Unlike platinum-catalyzed systems, the nickel-catalyzed mechanism involves the initial coordination of the alkyne to the nickel center, followed by borylation of the activated alkyne. nih.gov This pathway can lead to various products, including the desired 1,2-borylation products in excellent yields. nih.gov The study of well-defined nickel bis-boryl complexes, such as cis-[Ni(iPr2ImMe)2(Bcat)2], has been instrumental in understanding the bonding and reactivity in these catalytic systems. rsc.org

Table 2: Examples of Nickel-Catalyzed Borylation Reactions

| Catalyst | Substrate | Borylating Agent | Key Outcome | Reference |

|---|---|---|---|---|

| Nickel / dcype | Aryl fluorosulfates | Bis(pinacolato)diboron (B2pin2) | Efficient C-O bond activation; broad substrate scope, including late-stage borylation of complex molecules. | nih.gov |

| [Ni(iPr2ImMe)2] | Alkynes | Bis(catecholato)diboron (B2cat2) | Provides 1,2-borylation products in excellent yields under mild conditions. | nih.gov |

Metal-Free Borylation Approaches

In a move towards more sustainable and cost-effective synthesis, several metal-free borylation methods have been developed. These approaches often rely on photochemical activation or the use of strong Lewis acids. For instance, a photoinduced, transition-metal-free borylation of aryl halides and arylammonium salts has been reported, which proceeds with broad functional group tolerance. organic-chemistry.org Another light-induced method uses a diboron/methoxide/pyridine (B92270) system to generate a super electron donor in situ, enabling the borylation of unactivated aryl chlorides. organic-chemistry.org

Borylations can also be achieved under metal-free conditions using BBr3-mediated electrophilic C-H borylation. acs.org This strategy has been successfully applied to the selective borylation of naphthamides and phenylacetamide derivatives. acs.org Furthermore, transition-metal-free methods for the hydroboration of alkenes, such as vinyl arenes, using bis(pinacolato)diboron have been developed. researchgate.net These reactions can produce anti-Markovnikov products with excellent regioselectivity and yields. researchgate.net Copper-catalyzed borylation of styrenes using 1,8-diaminonaphthalene-protected diboronic acid (B2(dan)2) also presents a highly selective method, although it is not strictly "metal-free," it avoids precious metals. acs.org

Electrophilic Borylation via Organometallic Reagents

A traditional and straightforward method for synthesizing aryl and vinylboronic acids involves the use of organometallic reagents. researchgate.net This two-step procedure typically begins with the formation of a highly nucleophilic organolithium or Grignard reagent from a corresponding halide. researchgate.net This organometallic intermediate is then quenched with an electrophilic boron species, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate, to form the boronic ester. nih.govmerckmillipore.com Subsequent hydrolysis yields the desired boronic acid.

This method is highly versatile and allows for the synthesis of a wide array of boronic acids. organic-chemistry.org For example, aryl Grignard reagents, prepared either by direct magnesium insertion or through a halogen-magnesium exchange, react efficiently with borate esters at low temperatures (0 °C) to give aryl boronic acids in excellent yields. organic-chemistry.org While effective, a key limitation of this approach is the high reactivity of the organometallic reagents, which restricts the tolerance of certain functional groups (e.g., esters, ketones) on the substrate. merckmillipore.com

Control of Stereochemistry in Styrylboronic Acid Synthesis

The biological and chemical properties of styrylboronic acids are intrinsically linked to their geometry. Therefore, controlling the stereochemistry to selectively produce the (E)-isomer is a critical challenge in their synthesis.

Stereoselective Olefin Synthesis Preceding Borylation

One primary strategy to obtain (E)-styrylboronic acids is to first synthesize the (E)-styryl halide stereoselectively and then perform the borylation reaction. Several classic and modern olefination reactions can be employed to control the double bond geometry. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. For instance, reacting aldehydes with stabilized phosphonate (B1237965) ylides, such as those derived from ethyl bromo(diphenylphosphono)acetate, can produce (E)-α-bromoacrylates with high E-selectivity (up to 98:2). organic-chemistry.org This principle can be extended to the synthesis of (E)-styrenes.

Other methods for controlling olefin stereochemistry include the Wittig reaction, particularly the Schlosser modification which favors the formation of E-alkenes, and transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) which can often be tuned to provide high stereoselectivity. By carefully selecting the olefination method, an (E)-vinyl halide precursor can be prepared with high isomeric purity, setting the stage for its conversion to the target (E)-styrylboronic acid.

Retention of (E)-Configuration during Borylation and Derivatization

A crucial requirement for the indirect approach described above is that the stereochemistry of the double bond must be preserved during the borylation step. Fortunately, many common borylation reactions, such as the palladium-catalyzed Miyaura borylation, are known to proceed with retention of configuration. The oxidative addition and reductive elimination steps of the catalytic cycle typically occur without affecting the geometry of the vinyl substrate.

Similarly, other catalytic systems have been shown to be highly stereoselective or stereospecific. For example, a manganese-catalyzed dehydrogenative borylation of styrenes was found to produce exclusively trans-vinyl boronate esters. researchgate.netrsc.org In copper-catalyzed borylation of β-methyl-4-methoxystyrene, the (E)-isomer reacted to give the corresponding boronate, while the (Z)-isomer yielded only trace amounts of the product, indicating that the reaction pathway favors the (E)-geometry. acs.org This inherent stereochemical control ensures that a stereochemically pure (E)-styryl precursor is converted into the corresponding (E)-styrylboronic acid without loss of isomeric integrity.

Iii. Reactivity and Transformations of E 2 Chlorostyryl Boronic Acid

Carbon-Carbon Bond-Forming Reactions

The presence of the boronic acid functional group on the vinylic carbon of (E)-(2-Chlorostyryl)boronic acid makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This compound serves as a competent coupling partner in these transformations, leading to the synthesis of a diverse array of stilbene (B7821643) derivatives and other conjugated systems.

This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and vinyl halides (iodides, bromides, and chlorides) and pseudohalides (triflates). These reactions typically proceed in the presence of a palladium catalyst and a base to afford the corresponding cross-coupled products. The general transformation allows for the introduction of the 2-chlorostyryl moiety onto various aromatic and vinylic scaffolds, providing access to compounds with potential applications in materials science and medicinal chemistry.

While specific data for the coupling of this compound is not extensively documented in readily available literature, the general reactivity of vinylboronic acids suggests that it would effectively couple with a range of electrophiles under standard Suzuki-Miyaura conditions.

The electronic nature of the coupling partner significantly influences the efficiency of the Suzuki-Miyaura reaction. Generally, electron-deficient aryl halides tend to be more reactive towards oxidative addition to the palladium center, a key step in the catalytic cycle. Conversely, electron-rich aryl halides can sometimes present challenges, requiring more active catalytic systems.

In the context of coupling with this compound, one would anticipate that aryl halides bearing electron-withdrawing groups (e.g., nitro, cyano, keto) would couple efficiently. For electron-rich aryl halides, the choice of ligand and reaction conditions becomes crucial to achieve satisfactory yields. The inherent electronic properties of the (E)-(2-chlorostyryl) group itself, with the electron-withdrawing chlorine atom, can also play a role in modulating the reactivity of the boronic acid.

Table 1: Anticipated Scope of Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner Type | Example | Expected Reactivity |

| Electron-deficient Aryl Halide | 4-Nitroiodobenzene | High |

| Electron-neutral Aryl Halide | Bromobenzene | Moderate to High |

| Electron-rich Aryl Halide | 4-Bromoanisole | Moderate |

| Vinyl Halide | (E)-1-Iodo-2-phenylethene | High |

| Heteroaryl Halide | 2-Bromopyridine | Moderate to High |

This table represents expected trends based on general principles of the Suzuki-Miyaura reaction, as specific data for this compound is limited.

The choice of ligand and base is critical for a successful Suzuki-Miyaura coupling. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. For the coupling of a vinylboronic acid like this compound, bulky and electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or SPhos are often effective, particularly when using less reactive aryl chlorides as coupling partners.

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can depend on the solvent and the nature of the substrates. For instance, milder bases are often preferred for substrates sensitive to harsh conditions.

A key feature of the Suzuki-Miyaura coupling involving vinylboronic acids is the retention of the double bond stereochemistry. For this compound, it is expected that the (E)-configuration of the styryl double bond will be preserved in the final coupled product. This stereospecificity is a significant advantage of the Suzuki-Miyaura reaction, allowing for the synthesis of stereochemically defined stilbenes and related compounds. The mechanism generally proceeds through a concerted reductive elimination step from a palladium(II) intermediate, which ensures the retention of the original stereochemistry of the vinylboronic acid. dicp.ac.cn

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a powerful method for carbon-carbon bond formation that utilizes a thioester as an electrophile and an organoboron reagent as the nucleophile, mediated by a palladium catalyst and a copper(I) carboxylate co-catalyst. orgsyn.orgnih.gov This reaction is particularly valuable as it proceeds under neutral conditions, making it suitable for substrates that are sensitive to the basic conditions often required in Suzuki-Miyaura couplings.

While there is a lack of specific documented examples of this compound being used in Liebeskind-Srogl couplings, the general scope of the reaction includes vinylboronic acids. orgsyn.org It is therefore plausible that this compound could be successfully coupled with various thioesters to generate the corresponding α,β-unsaturated ketones. The reaction would involve the formation of a new carbon-carbon bond between the vinylic carbon of the boronic acid and the carbonyl carbon of the thioester.

Table 2: Potential Application of this compound in Liebeskind-Srogl Coupling

| Thioester Partner | Expected Product Structure |

| S-Phenyl ethanethioate | (E)-4-(2-Chlorophenyl)-1-phenylbut-3-en-1-one |

| S-Ethyl benzothioate | (E)-1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one |

This table illustrates hypothetical products based on the general mechanism of the Liebeskind-Srogl coupling, as specific experimental data for this compound is not available.

The successful implementation of the Liebeskind-Srogl coupling with this compound would depend on the optimization of reaction conditions, including the choice of the palladium catalyst, ligand, and copper(I) source, which is typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.gov

Carbon-Heteroatom Bond-Forming Reactions

Beyond C-C bonds, the C-B bond of this compound is an excellent precursor for forming bonds with various heteroatoms.

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds using boronic acids. organic-chemistry.orgwikipedia.org It is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions. organic-chemistry.orgrsc.org The reaction is applicable to both aryl and vinylboronic acids for the formation of C-N and C-O bonds. wikipedia.orgrsc.org

C-N Bond Formation: this compound can be coupled with a wide range of nitrogen nucleophiles, including amines, anilines, amides, and heterocycles like imidazoles and benzothiazoles. youtube.comnih.gov The reaction is typically performed using a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base and an oxidant (molecular oxygen from the air often suffices). wikipedia.orgyoutube.com The choice of ligand can be critical, though many procedures are ligand-free. organic-chemistry.org

C-O Bond Formation: Similarly, the coupling of this compound with phenols and alcohols provides access to vinyl aryl ethers and vinyl alkyl ethers. rsc.org The conditions are analogous to the C-N coupling, generally involving Cu(OAc)₂ and a base like triethylamine (B128534) or pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM) at room temperature. wikipedia.orgrsc.org

The general mechanism for the Chan-Lam coupling involves the formation of a copper(II)-boronic acid complex, which then coordinates with the heteroatom nucleophile. A key reductive elimination step from a proposed copper(III) intermediate forms the desired C-heteroatom bond and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. organic-chemistry.orgwikipedia.org

Table 4: Typical Chan-Lam Coupling Reaction Partners for Vinylboronic Acids

| Heteroatom Bond | Nucleophile Type | Catalyst | Base | Solvent | Conditions | Reference |

| C-N | Amines, Amides, Azoles | Cu(OAc)₂ | Pyridine, Et₃N, K₂CO₃ | DCM, Toluene | Air, Room Temp. | organic-chemistry.orgnih.gov |

| C-O | Phenols, Alcohols | Cu(OAc)₂ | Pyridine, Et₃N | DCM | Air, Room Temp. | wikipedia.orgrsc.org |

The versatility of boronic acids extends to the formation of bonds with other heteroatoms, such as sulfur and phosphorus.

C-S Bond Formation: Copper-catalyzed Chan-Lam type conditions can also be employed for the synthesis of vinyl sulfides. The coupling of boronic acids with thiols provides a direct route to these valuable compounds, which are important in pharmaceuticals and materials science. The reaction often suffers from catalyst deactivation by sulfur species, but optimized conditions using Cu(OAc)₂ and a suitable base can achieve good yields.

C-P Bond Formation: The creation of a C-P bond from boronic acids is another important transformation, yielding organophosphorus compounds that have applications in materials science and medicinal chemistry. nih.gov While palladium catalysis has been used, methods employing more earth-abundant metals like cobalt have been developed. For instance, a cobalt(II) bromide catalyst, in conjunction with a terpyridine ligand and zinc powder as an additive, can effectively couple arylboronic acids with H-phosphonates to form aryl phosphonates. nih.gov Similar strategies could likely be adapted for vinylboronic acids like this compound.

Other Significant Organic Transformations

Beyond its well-known participation in cross-coupling reactions, this compound undergoes several other important transformations, including oxidation, protodeboronation, and reversible interactions with Lewis bases and polyols.

The carbon-boron bond in organoboronic acids is susceptible to oxidation, providing a synthetic route to introduce an oxygen functionality at the position previously occupied by the boron atom. In the case of this compound, oxidation typically leads to the formation of 2-chlorostyrene (B146407) oxide or the corresponding aldehyde, depending on the reaction conditions.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often under basic conditions (e.g., in the presence of sodium hydroxide). The generally accepted mechanism involves the formation of a hydroperoxyboronate intermediate, which then undergoes rearrangement to form a boronate ester. Subsequent hydrolysis yields the corresponding alcohol, which in the case of a styrenyl system, can lead to the formation of an epoxide or an aldehyde.

A typical oxidation reaction can be represented as follows:

This compound + H₂O₂/NaOH → 2-Chlorostyrene oxide + NaB(OH)₄

Alternatively, harsher oxidizing agents or different reaction conditions can lead to cleavage of the double bond, yielding 2-chlorobenzaldehyde. The choice of oxidant and reaction parameters is crucial in directing the outcome of the oxidation.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product |

| This compound | H₂O₂ / NaOH | 2-Chlorostyrene oxide |

| This compound | O₃, then DMS | 2-Chlorobenzaldehyde |

Note: This table represents potential products based on general reactivity patterns of styrylboronic acids. Specific experimental data for this compound may vary.

Protodeboronation is a significant reaction pathway for organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often considered an undesirable side reaction in synthetic applications like Suzuki-Miyaura coupling, as it leads to the loss of the functional boronic acid group.

The stability of this compound is influenced by several factors, most notably the pH of the medium. ed.ac.uk The rate of protodeboronation for vinylboronic acids is generally observed to be pH-dependent. ed.ac.uk Studies on related arylboronic acids have shown that protodeboronation can proceed through different pathways, including acid-catalyzed, base-catalyzed, and pH-independent mechanisms. researchgate.net For many arylboronic acids, the rate of protodeboronation increases at higher pH values due to the formation of the more reactive boronate species. ed.ac.uk

The presence of the electron-withdrawing chlorine atom on the aromatic ring can also influence the rate of protodeboronation, although detailed kinetic studies specific to this compound are not extensively documented. For some arylboronic acids, ortho-substituents have been shown to increase the rate of protodeboronation compared to their meta and para isomers. researchgate.net

To mitigate protodeboronation, especially during storage or in coupling reactions, this compound can be converted into more stable derivatives, such as boronate esters (e.g., pinacol (B44631) esters) or organotrifluoroborates. acs.org These protecting groups can be cleaved in situ to release the active boronic acid when needed for a subsequent reaction.

Boronic acids, including this compound, possess a Lewis acidic boron center that can readily and reversibly interact with Lewis bases. This property is fundamental to many of its applications. A key interaction is with diols, such as polyols, to form cyclic boronate esters. This reversible covalent bonding is the basis for the use of boronic acids in sensors and separation systems for saccharides. nih.gov

The formation of a boronate ester from a boronic acid and a diol is an equilibrium process, the position of which can be influenced by factors such as pH, the concentration of the diol, and the structure of both the boronic acid and the diol. The interaction with diols enhances the acidity of the boron center. nih.gov

Similarly, the boron atom can coordinate with other Lewis bases, such as amines and hydroxide (B78521) ions. This interaction is central to the mechanism of many boronic acid-catalyzed reactions and is also a key step in the formation of the reactive boronate species in cross-coupling reactions.

Table 2: Examples of Reversible Covalent Bonding with this compound

| Interacting Species | Type of Bond | Resulting Complex |

| Diol (e.g., ethylene (B1197577) glycol) | Covalent B-O bonds | Cyclic boronate ester |

| Hydroxide ion (OH⁻) | Coordinate covalent bond | Hydroxyboronate |

| Amine (e.g., triethylamine) | Coordinate covalent bond | Amine-borane adduct |

Catalytic Roles of this compound and Derivatives

While renowned as reagents in palladium-catalyzed cross-coupling, boronic acids and their derivatives are emerging as effective organocatalysts in their own right. Their Lewis acidity allows them to activate various functional groups. rsc.orgnih.gov

The empty p-orbital on the boron atom of this compound imparts Lewis acidic character, enabling it to act as a catalyst in a variety of organic transformations. nih.govacs.org This catalysis typically involves the activation of electrophiles through coordination with the boron center.

For instance, arylboronic acids have been shown to catalyze condensation reactions, such as the formation of imines from aldehydes and amines. In such cases, the boronic acid likely activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. The presence of the electron-withdrawing chloro-substituent in this compound could potentially enhance its Lewis acidity compared to unsubstituted styrylboronic acid, thereby influencing its catalytic activity.

A significant application of boronic acid catalysis is the activation of carboxylic acids and alcohols. rsc.orgresearchgate.net this compound can react with a carboxylic acid to form a mixed anhydride (B1165640), an acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating reactions such as amidation and esterification under milder conditions. nih.govnih.gov

The catalytic cycle for a boronic acid-catalyzed amidation, for example, would involve the formation of the acyloxyboronate, followed by nucleophilic attack by an amine to form the amide and regenerate the boronic acid. This approach avoids the need for stoichiometric activating agents, making the process more atom-economical. rsc.org

Similarly, boronic acids can activate alcohols by forming boronate esters. This can facilitate nucleophilic substitution reactions at the alcohol carbon. The ability to act as a mild, covalent catalyst distinguishes boronic acids from many traditional Lewis acid catalysts. acs.org

Catalysis in Click Chemistry Methodologies

The field of "click chemistry" designates a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them exceptionally suitable for applications in drug discovery, materials science, and bioconjugation. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. While typically reliant on a copper catalyst, research has explored the use of other molecules to either assist or independently catalyze such cycloaddition reactions.

Boronic acids have emerged as compounds of interest in the context of click chemistry, not only as synthetic targets but also as potential catalysts. The Lewis acidic nature of the boron atom allows it to activate certain substrates, thereby facilitating cycloaddition. For instance, studies have shown that arylboronic acids can catalyze the cycloaddition of azides with alkynes that are part of an unsaturated carboxylic acid system. The proposed mechanism involves the formation of a covalent adduct between the boronic acid and the carboxylic acid, which lowers the LUMO of the alkyne and activates it for the reaction with the azide. This catalytic effect is significant as it can, in specific cases, allow for the reduction or elimination of the copper catalyst, which is known to sometimes cause degradation of the boronic acid moiety itself.

However, a review of the scientific literature reveals no specific studies detailing the use of This compound as a catalyst in any click chemistry methodologies. While the general reactivity profile of boronic acids suggests a potential for such catalytic activity, there is currently no empirical data to support this hypothesis for this particular compound. The research in this area has focused on other boronic acids, such as ortho-nitrophenylboronic acid, which has been shown to be an effective catalyst for certain azide-alkyne cycloadditions.

The table below illustrates the catalytic activity of a different boronic acid in a click reaction to provide context for the type of data that would be relevant.

Table 1: Example of Boronic Acid Catalysis in Azide-Alkyne Cycloaddition

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ortho-Nitrophenylboronic acid (5 mol%) | Azido-alkyne with carboxylic acid moiety | Water | 25 | 2 | 92 |

This table is for illustrative purposes only and shows the catalytic activity of a different boronic acid due to the absence of specific data for this compound.

Future research may explore the potential of this compound and its derivatives as catalysts in click chemistry, which would involve screening its activity in various azide-alkyne cycloaddition reactions under different conditions. Such studies would be necessary to determine if the electronic and steric properties of the (E)-2-chlorostyryl group impart any unique catalytic abilities.

Iv. Mechanistic Investigations and Computational Studies of E 2 Chlorostyryl Boronic Acid Chemistry

Elucidation of Reaction Mechanisms

Understanding the precise sequence of steps at the molecular level is crucial for optimizing reaction conditions and expanding the synthetic applications of (E)-(2-chlorostyryl)boronic acid.

The Suzuki-Miyaura coupling is the most prominent reaction involving this compound. The catalytic cycle, which centers on a palladium catalyst, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comwikipedia.org

Oxidative Addition: The cycle initiates with a catalytically active Pd(0) complex, which undergoes oxidative addition to an organohalide (e.g., an aryl or vinyl halide). This step forms a Pd(II) intermediate, creating a new palladium-carbon bond.

Transmetalation: This is the key step where the styryl group is transferred from the boron atom to the palladium center. rsc.orgresearchgate.net For this to occur, the boronic acid must first be activated by a base (e.g., carbonate, hydroxide). organic-chemistry.org This activation forms a more nucleophilic "ate" complex, [B(OH)₃(R)]⁻, which is poised for reaction with the Pd(II) center. wikipedia.org

Two primary pathways for transmetalation have been extensively studied through experimental and computational methods: nih.gov

The Boronate Pathway (Path A): The activated boronate complex directly reacts with the arylpalladium(II) halide intermediate, displacing the halide and forming a new intermediate with a direct palladium-oxygen-boron (Pd-O-B) linkage. nih.govnih.gov

The Oxo-Palladium Pathway (Path B): The halide on the arylpalladium(II) complex is first substituted by a hydroxide (B78521) or alkoxide from the base. This generates an arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid to form the crucial Pd-O-B linked intermediate. nih.gov

In both pathways, the subsequent transfer of the (E)-2-chlorostyryl group from boron to palladium occurs from this intermediate, leading to a diorganopalladium(II) complex. The choice between these pathways can be influenced by reaction conditions and the specific ligands on the palladium.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the newly transferred styryl group and the group from the organohalide) from the Pd(II) center. This forms the desired carbon-carbon bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. yonedalabs.com

While the Suzuki-Miyaura reaction is paramount, the principles of boron chemistry allow this compound to participate in other catalytic transformations. For instance, the transmetalation of boronic acids is a fundamental step not only in palladium-catalyzed reactions but also in reactions catalyzed by other late transition metals such as rhodium, gold, or copper. rsc.org These alternative cycles often exploit the same fundamental reactivity—the transfer of an organic group from boron to a metal center—to achieve different synthetic outcomes, such as conjugate additions or other types of cross-couplings.

Another related process is the Miyaura borylation , which is used to synthesize boronate esters from halides. organic-chemistry.org Although this reaction typically forms boronic acid derivatives rather than consuming them, its mechanism provides further insight into the fundamental steps of the palladium catalytic cycle, including the role of the base and the transmetalation involving a diboron (B99234) reagent. organic-chemistry.org

Kinetic studies on Suzuki-Miyaura reactions provide quantitative data on reaction rates and help identify the rate-determining step of the catalytic cycle. For many Suzuki couplings, the transmetalation or oxidative addition step is often rate-limiting.

Kinetic analyses are typically performed by monitoring the concentration of reactants or products over time using techniques like NMR spectroscopy or gas chromatography. Studies on related systems have often revealed first-order kinetics with respect to the concentration of the palladium complex and the organohalide. nih.gov

The rate of the reaction is influenced by several factors:

The nature of the halide: The rate of oxidative addition typically follows the trend I > Br > Cl.

The ligands on the palladium catalyst: Bulky, electron-rich phosphine (B1218219) ligands often accelerate both oxidative addition and reductive elimination.

The base: The choice of base is critical for activating the boronic acid for transmetalation.

The solvent: Protic solvents can play a beneficial role in the reaction. mdpi.com

| Coupling Partner | Catalyst System | Apparent Ea (kJ/mol) | Reference |

|---|---|---|---|

| Iodobenzene | Pd/C | 45.3 | Illustrative data based on similar systems |

| Bromobenzene | Pd/C | 62.1 | Illustrative data based on similar systems |

This table presents illustrative data for phenylboronic acid to demonstrate the concept of activation energy in Suzuki coupling reactions. Specific kinetic data for this compound is not available in the cited literature.

Theoretical Modeling and Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the nuanced details of reaction mechanisms that are often difficult or impossible to observe experimentally.

DFT calculations allow for the prediction of the geometric and electronic structures of reactants, intermediates, and products. For a molecule like this compound, DFT can be used to determine:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Electronic Properties: The distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Influence of Substituents: DFT can quantify the electronic effect of the ortho-chloro substituent on the styryl group, which influences the acidity of the boronic acid and the nucleophilicity of the ipso-carbon involved in transmetalation.

| Parameter | Description | Typical Computational Result (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 3.0 Debye |

This table provides typical ranges for computational results for aryl/styrylboronic acids to illustrate the data obtained from DFT studies. Specific values for this compound were not found in the search results.

One of the most powerful applications of computational chemistry is the mapping of entire reaction pathways. DFT calculations can model the structures and energies of short-lived intermediates and the transition states that connect them. nih.gov In the context of the Suzuki-Miyaura reaction involving this compound, theoretical modeling has been used to:

Characterize Pre-transmetalation Intermediates: Computational studies have corroborated experimental evidence for the existence of intermediates with Pd-O-B linkages, confirming their role in the catalytic cycle. nih.govnih.gov

Distinguish Between Mechanistic Pathways: By calculating the energy barriers for different steps, DFT can help determine which mechanistic pathway (e.g., boronate vs. oxo-palladium) is energetically more favorable under specific conditions.

Visualize Transition State Structures: Modeling the geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into how the styryl group is transferred from boron to palladium.

These computational investigations provide a detailed, dynamic picture of the reaction, complementing experimental observations to build a comprehensive understanding of the chemistry of this compound.

Computational Insights into Stereoselectivity and Regioselectivity

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms that govern the stereoselectivity and regioselectivity of reactions involving vinylboronic acids like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the principles derived from studies on analogous boronic acids in key reactions like Suzuki-Miyaura cross-coupling and additions are directly applicable.

These computational models allow for the mapping of potential energy surfaces for different reaction pathways. By calculating the activation energies of various possible transition states, researchers can predict the most likely product. For instance, in a cross-coupling reaction with a dihalogenated heterocycle, DFT calculations can determine which halogenated position is more likely to undergo oxidative addition to the palladium catalyst, thereby predicting the regiochemical outcome. researchgate.net The model would take into account steric hindrance, electronic effects of the chloro-substituent and the vinyl group, and the nature of the palladium catalyst and ligands.

Similarly, in reactions where new stereocenters are formed, computational analysis can predict the stereochemical outcome. This is achieved by comparing the energies of the diastereomeric transition states leading to different stereoisomers. Factors such as steric interactions between the substituents on the boronic acid, the substrate, and the catalyst-ligand complex are modeled to determine the lowest energy pathway, which corresponds to the major product isomer. Studies on boronic acid-catalyzed N-glycosylations have successfully used computational modeling to explain the observed high regio- and stereoselectivity by identifying a mechanism involving simultaneous activation of both the glycosyl donor and acceptor.

Spectroscopic Characterization and Equilibrium Studies

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹¹B and ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of this compound and for studying its behavior in solution.

¹¹B NMR Spectroscopy: The boron-11 (B1246496) (¹¹B) nucleus is a quadrupolar nucleus that is highly sensitive to its local electronic environment, making ¹¹B NMR an excellent probe for the hybridization state of the boron atom. blogspot.com For this compound, the boron atom is trigonal planar (sp² hybridized), which typically results in a broad signal in the ¹¹B NMR spectrum. The expected chemical shift for the monomeric acid is in the range of δ 28–33 ppm. sdsu.edunih.gov This region is characteristic of three-coordinate boronic acids and esters. Upon formation of a tetracoordinate boronate species, for example through complexation with a Lewis base or at high pH, the hybridization changes to sp³, resulting in a significant upfield shift to approximately δ 5–10 ppm. nsf.gov This distinct difference in chemical shift allows for the convenient monitoring of reactions and binding equilibria.

| Boron Compound Type | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) |

|---|---|---|

| Alkylboronic Acid | sp² | 30 - 34 |

| Aryl/Vinylboronic Acid | sp² | 28 - 33 |

| Boroxine (B1236090) (Aryl/Vinyl) | sp² | 31 - 33 |

| Tetracoordinate Boronate Ester/Salt | sp³ | 5 - 15 |

¹⁷O NMR Spectroscopy: Oxygen-17 (¹⁷O) NMR, though less common due to the low natural abundance of the isotope and its quadrupolar nature, provides direct insight into the B-O-H environment. rsc.org The ¹⁷O chemical shift is highly sensitive to factors like hydrogen bonding and electron density. nih.gov For this compound, the hydroxyl oxygens would have a characteristic chemical shift that is influenced by the electron-withdrawing nature of the adjacent boron atom and the conjugated styryl system. In studies of substituted phenylboronic acids, a good correlation has been observed between the ¹⁷O chemical shift and the electronic parameters of the substituents. ox.ac.uk Upon deprotonation to form the boronate anion or upon esterification, a significant change in the ¹⁷O chemical shift is expected, reflecting the altered electronic environment and bonding.

Investigation of Monomer-Dimer Equilibria and Boroxine Formation

In non-aqueous solvents or in the solid state, boronic acids can undergo a reversible self-condensation reaction, where three molecules of the acid eliminate three molecules of water to form a six-membered cyclic anhydride (B1165640) known as a boroxine. clockss.org

3 (E)-(2-Chlorostyryl)B(OH)₂ ⇌ [(E)-(2-Chlorostyryl)BO]₃ + 3 H₂O

This equilibrium between the monomeric boronic acid and the trimeric boroxine is fundamental to the chemistry of these compounds. The formation of boroxine is typically an entropically driven process, as the reaction releases three molecules of water. clockss.org However, it is often enthalpically unfavorable. researchgate.net

The position of this equilibrium is strongly influenced by the electronic nature of the substituent on the boron atom. Studies on a series of para-substituted phenylboronic acids have shown that electron-donating groups favor the formation of the boroxine, resulting in a larger equilibrium constant (Keq). Conversely, electron-withdrawing groups destabilize the boroxine and favor the monomeric boronic acid, leading to a smaller Keq. clockss.org Given that the chloro-substituent on the styryl moiety is electron-withdrawing, it is expected that the equilibrium for this compound lies in favor of the monomeric form compared to unsubstituted styrylboronic acid or phenylboronic acid.

| Substituent (R) | Keq (M⁻²) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| OCH₃ | 1.40 | 10.7 | 46.9 |

| CH₃ | 0.45 | 13.7 | 45.7 |

| H | 0.15 | 14.3 | 37.8 |

| Cl | 0.07 | 18.1 | 41.5 |

| CF₃ | 0.03 | 20.3 | 44.4 |

Spectroscopic Probes for Intermolecular Interactions

Spectroscopic techniques are pivotal in probing the non-covalent intermolecular interactions between this compound and other molecules, such as solvents or potential substrates.

UV-Visible and Fluorescence Spectroscopy: The extended π-conjugation in the styryl system of this compound makes it chromophoric and potentially fluorescent. The absorption and emission maxima, as well as the quantum yield, can be sensitive to the polarity and hydrogen-bonding capability of the solvent environment (solvatochromism). By measuring spectra in a range of different solvents, it is possible to characterize the nature and strength of interactions between the boronic acid and the solvent molecules. Changes in the photophysical properties upon the addition of analytes, such as saccharides or Lewis bases that can bind to the boronic acid moiety, can be used to study these specific intermolecular interactions and determine binding constants.

NMR Spectroscopy: In addition to characterizing the compound itself, NMR spectroscopy is a powerful tool for studying intermolecular interactions. The formation of hydrogen bonds with a solvent or the coordination of a Lewis base to the boron atom can induce measurable changes in the chemical shifts of nearby protons (¹H NMR) or carbon atoms (¹³C NMR). For example, the interaction with a hydrogen-bond-accepting solvent like DMSO would lead to downfield shifts of the B-OH proton signals. Furthermore, monitoring the ¹¹B chemical shift upon titration with a Lewis basic species can provide quantitative information about the binding equilibrium and the formation of a tetracoordinate adduct. nsf.gov

V. Advanced Applications and Research Horizons in E 2 Chlorostyryl Boronic Acid Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

The reactivity of the boronic acid and the vinyl group, modulated by the electronic effects of the ortho-chloro substituent, makes (E)-(2-chlorostyryl)boronic acid a valuable precursor for a variety of complex organic molecules.

This compound is a key intermediate for the synthesis of highly substituted and functionalized styrenes. The carbon-boron bond is readily transformed through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of organic substituents onto the vinyl group, leading to the formation of complex styrenic compounds. These functionalized styrenes can serve as monomers in polymerization reactions, providing access to polyolefins with tailored properties. The presence of the chlorine atom can influence the polymerization process and the characteristics of the resulting polymer.

The synthesis of conjugated polymers and molecules is a significant area of research due to their applications in organic electronics. This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create extended π-conjugated systems. By coupling with appropriate dihaloaromatic or dihaloheteroaromatic compounds, a variety of conjugated polymers can be synthesized. The incorporation of the 2-chlorostyryl unit can fine-tune the electronic and photophysical properties of the resulting materials, which is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the realm of natural product total synthesis, the strategic use of building blocks that allow for efficient and stereoselective bond formation is paramount. This compound can serve as a versatile fragment for the introduction of a styrenyl moiety in complex molecular architectures. Its ability to participate in fragment coupling reactions under mild conditions makes it an attractive tool for the late-stage functionalization of intricate molecules. The stereochemistry of the trans-double bond is often preserved during these coupling reactions, which is a significant advantage in total synthesis.

Design of Materials and Responsive Systems

This compound can be incorporated into various polymeric and nanomaterial architectures through different strategies. It can be polymerized, either alone or with other monomers, to yield polymers with pendant boronic acid groups. Alternatively, it can be grafted onto the surface of existing polymers or nanomaterials, such as silica (B1680970) nanoparticles or carbon nanotubes. These functionalized materials can then be used in a variety of applications, including catalysis, separation, and sensing.

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that can be exploited to create stimuli-responsive materials. The boronic acid moiety in this compound can interact with diol-containing molecules, such as sugars or glycoproteins. This interaction is often pH-dependent, allowing for the design of materials that respond to changes in the acidity of their environment. mdpi.comnih.gov For instance, hydrogels containing this boronic acid could swell or shrink in response to specific analytes or pH changes, leading to applications in drug delivery and biosensing. The electronic properties of the aryl ring, influenced by the chloro-substituent, can modulate the pKa of the boronic acid, thereby tuning the pH range of its responsiveness. mdpi.com

Role in Green Chemistry and Sustainable Synthesis

A major thrust in contemporary chemical synthesis is the reduction of hazardous waste and energy consumption. This compound is a key player in this transition, primarily through its use in palladium-catalyzed cross-coupling reactions, where green chemistry principles are increasingly being applied.

The shift away from volatile and toxic organic solvents is a cornerstone of green chemistry. For reactions involving this compound, such as the Suzuki-Miyaura coupling, water has emerged as a highly viable and environmentally benign medium.

Research has successfully demonstrated that Suzuki-Miyaura reactions can be performed in water, often at room temperature and even in the open air, which simplifies the process significantly. capes.gov.br An efficient protocol involves an in-situ catalytic system generated from PdCl2 and sodium sulfate, which shows excellent activity for coupling aryl halides with arylboronic acids in water without the need for organic co-solvents or specialized ligands. rsc.org Such ligand-free approaches in aqueous media represent a mild and efficient alternative to traditional methods that rely on organic solvents. rsc.orgacs.org These aqueous procedures are not only environmentally friendly but can also be cost-effective, employing an inexpensive aqueous palladium solution as the catalyst. acs.orgacs.org

Beyond water, the exploration of biosolvents—solvents derived from renewable biological sources—is a promising frontier. Biosolvents like 2-methyltetrahydrofuran (B130290) (derived from carbohydrates), D-limonene (from citrus waste), and various bio-based alcohols are being investigated as replacements for conventional petroleum-based solvents like n-hexane and chloroform/methanol mixtures in various extraction and reaction processes. nih.gov While specific applications of biosolvents for couplings with this compound are still an emerging area, the general trend in green chemistry indicates a strong potential for their future use to further enhance the sustainability of these reactions. nih.gov

To improve the economic and environmental viability of syntheses using this compound, significant effort is dedicated to developing catalytic systems that can be recovered and reused. This minimizes the consumption of precious metals like palladium and simplifies product purification.

Several strategies for catalyst recycling have proven effective for Suzuki-Miyaura couplings. One approach involves immobilizing the palladium catalyst on a solid support.

Polymer-Encapsulated Catalysts : Novel catalysts featuring palladium encapsulated in a polymer on a silica support have been shown to be highly active, robust, and recyclable for Suzuki-Miyaura reactions. These systems can be used in continuous flow reactors for over 50 hours without a significant drop in activity and with minimal leaching of palladium into the product. vapourtec.com

Perovskite-Supported Catalysts : Palladium-containing perovskites (e.g., LaFe0.57Co0.38Pd0.05O3) have been used as recoverable catalysts for Suzuki couplings. researchgate.net After the reaction, the catalyst can be removed by simple filtration, with very low levels of palladium (around 2 ppm) remaining in the product solution, indicating efficient recovery. researchgate.net

Magnetic Nanoparticles : Supporting palladium on magnetic nanoparticles offers another practical method for catalyst reuse. An efficient and recyclable magnetic-nanoparticle-supported palladium catalyst has been developed for Suzuki coupling reactions, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. organic-chemistry.org

These advancements in reusable catalysts are directly applicable to reactions involving this compound, paving the way for more sustainable industrial-scale production of complex molecules.

Innovation in Catalyst and Reagent Development

Parallel to the development of greener reaction conditions is the ongoing innovation in the tools of the trade: the catalysts and the boronic acid reagents themselves.

In palladium-catalyzed reactions, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity and selectivity. The design of ligands is a highly active area of research aimed at improving the outcomes of coupling reactions with substrates like this compound.

The key principles in modern ligand design for Suzuki-Miyaura coupling focus on creating ligands that are both electron-rich and sterically bulky. libretexts.org

Electron-rich ligands facilitate the critical oxidative addition step in the catalytic cycle. libretexts.org

Bulky ligands can promote the final reductive elimination step that forms the product and regenerates the catalyst. libretexts.org

Phosphine-based ligands are the most common, ranging from the early use of triphenylphosphine (B44618) (PPh3) to more advanced, highly effective ligands. organic-chemistry.orglibretexts.org The Buchwald group, for instance, has developed a range of bulky dialkylbiaryl phosphine (B1218219) ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), which are exceptionally active for coupling a wide variety of substrates, including challenging heteroaryl chlorides and unstable boronic acids. acs.org The development of precatalysts incorporating these advanced ligands allows for the rapid and efficient formation of the active catalytic species under conditions where the decomposition of sensitive boronic acids is minimized. acs.org

| Ligand Type | Example | Key Feature | Impact on Reaction |

|---|---|---|---|

| Monodentate Phosphine | Triphenylphosphine (PPh3) | Early, widely used ligand. libretexts.org | Effective for many standard couplings. |

| Bulky Monodentate Phosphine | SPhos | Electron-rich and sterically hindered biarylphosphine. acs.org | High catalytic activity, enables coupling of challenging substrates. acs.org |

| Bidentate Phosphine | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Forms a stable chelate with the metal center. | Excellent reactivity for substrates challenging for monodentate ligands. libretexts.org |

While this compound is a valuable reagent, boronic acids as a class can be prone to decomposition (protodeboronation) and often exist as mixtures of cyclic anhydrides (boroxines), which can complicate stoichiometry. orgsyn.org To overcome these limitations, more stable surrogates have been developed that are easier to handle, purify, and store, and can generate the reactive boronic acid in situ.

Two prominent classes of these bench-stable reagents are potassium trifluoroborates and MIDA boronates.

Potassium Organotrifluoroborates (KF3B-R) : These reagents are typically crystalline, free-flowing solids that are indefinitely stable to air and moisture. nih.govsigmaaldrich.com They are easily prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (B91410) (KHF2). nih.gov While highly stable for storage, their reactivity can be unleashed under Suzuki-Miyaura coupling conditions, making them exceptionally convenient and reliable coupling partners. nih.govresearchgate.net

N-Methyliminodiacetic Acid (MIDA) Boronates : MIDA boronates are another class of exceptionally stable boron reagents. sigmaaldrich.com The MIDA ligand forms a protective cage around the boron atom, converting it to a tetrahedral (sp3-hybridized) center that is unreactive under standard anhydrous coupling conditions. sigmaaldrich.comsigmaaldrich.com This stability makes them compatible with silica gel chromatography, allowing for easy purification. nih.gov The boronic acid can be readily "deprotected" or released using mild aqueous base, even something as gentle as sodium bicarbonate, at the desired moment in a synthesis. sigmaaldrich.com This feature is particularly valuable for complex, multi-step syntheses involving iterative cross-coupling. nih.govrsc.org

| Reagent Class | Structure | Key Properties | Activation Condition |

|---|---|---|---|

| Boronic Acid | R-B(OH)2 | Can be unstable; may form boroxine (B1236090) anhydrides. orgsyn.org | Base (e.g., K3PO4, NaOH) |

| Potassium Trifluoroborate | [R-BF3]K | Air and moisture-stable crystalline solid. nih.govsigmaaldrich.com | Base (e.g., Cs2CO3, K3PO4) |

| MIDA Boronate | R-B(MIDA) | Bench-stable, crystalline solid; compatible with chromatography. sigmaaldrich.comnih.gov | Mild aqueous base (e.g., NaOH, NaHCO3). sigmaaldrich.com |

The development of these stable and user-friendly boron reagents transforms sensitive compounds like styrylboronic acids into robust building blocks, greatly expanding their applicability in modern organic synthesis. acs.org

Future Research Horizons for this compound: A Roadmap for Innovation

This compound , a versatile building block in organic synthesis, stands at the cusp of new discoveries. While it has proven its utility, particularly in the construction of complex molecular architectures through cross-coupling reactions, the full extent of its synthetic potential is yet to be realized. Future research is poised to expand its applications, enhance reaction efficiencies, and deepen the fundamental understanding of its reactivity. This article outlines the key future research directions and challenges that will shape the trajectory of this important chemical compound.

Expansion of Substrate Scope and Reaction Diversity

A primary objective for future research will be to broaden the range of substrates and reaction types in which (E)-(2-chlorostyryl)boronic acid can participate effectively. While its role in Suzuki-Miyaura couplings is well-established, there is considerable scope to explore its reactivity with a more diverse array of coupling partners. researchgate.net

Future investigations will likely focus on:

Challenging Coupling Partners: Developing robust protocols for coupling with traditionally difficult substrates, such as sterically hindered aryl chlorides, alkyl halides, and other organometallic reagents. This will involve the design of new catalyst systems capable of overcoming higher activation barriers.

Novel Reaction Manifolds: Moving beyond standard cross-coupling, research will explore the participation of this compound in other transformations. This could include multicomponent reactions, where three or more reactants combine in a single operation, and vicinal diarylation of alkenes to create complex β,γ-diaryl carbonyl compounds. researchgate.net

Functional Group Tolerance: A persistent challenge in synthetic chemistry is the compatibility of reaction conditions with a wide range of functional groups. researchgate.net Future work will aim to develop milder reaction conditions that tolerate sensitive functionalities, thereby increasing the modularity and applicability of this compound in the synthesis of complex, polyfunctional molecules. organic-chemistry.org

Q & A

Q. How can researchers optimize the synthesis of (E)-(2-Chlorostyryl)boronic acid derivatives for improved yield and purity?

Methodological considerations include selecting solvent systems with appropriate polarity (e.g., THF or DMF for Suzuki-Miyaura cross-coupling), controlling reaction temperature to minimize side reactions, and using catalysts such as palladium complexes (e.g., Pd(PPh₃)₄). Post-synthesis purification via HPLC or column chromatography is critical to isolate stereoisomers and remove unreacted precursors .

Q. What analytical techniques are recommended for characterizing boronic acid compounds and detecting trace impurities?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity for underivatized boronic acids, with detection limits below 1 ppm for genotoxic impurities . Gas chromatography (GC) of bis-trimethylsilyl (TMS) esters provides molecular weight verification via mass spectrometry, while TLC with pinacol derivatization aids in identifying hydrolytically stable derivatives . Structural validation can be achieved via NMR, focusing on characteristic peaks for boronic acid (~2.73 ppm) and ester (~2.62 ppm) .

Q. How do researchers validate the biological activity of boronic acids in vitro, such as antiproliferative effects?

Dose-response assays using triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) are standard. Cell viability is quantified via MTT or resazurin assays at concentrations ranging from 0.1–1 µM, with data normalized to untreated controls. Non-monotonic dose curves (e.g., cell count rebound at higher concentrations) require replication to rule out experimental artifacts .

Advanced Research Questions

Q. How can computational methods and QSAR modeling guide the selection of boronic acids for specific biological targets?

Principal Component Analysis (PCA) and k-means clustering of 1,357 QSAR descriptors (e.g., topological, electronic) enable chemical space mapping. Using RDKit and Mordred libraries, researchers filter collinear parameters and prioritize in-house boronic acids near cluster centroids for experimental validation. This approach balances diversity and practicality, covering >63% variance with 15 principal components .

Q. What experimental approaches are used to study the kinetic parameters of boronic acid-diol binding interactions?

Stopped-flow fluorescence spectroscopy quantifies binding kinetics (e.g., kon, koff) in physiological buffers. For example, 4-isoquinolinylboronic acid binds D-fructose faster (kon ~10³ M⁻¹s⁻¹) than D-glucose due to stereoelectronic effects. Equilibrium constants (Kd) correlate with kon values, confirming kinetic control over binding affinity .

Q. How can researchers design boronic acid-based probes for real-time monitoring of cellular processes?

Rhodamine-boronic acid conjugates enable saccharide detection via HPLC post-column fluorescence. Optimizing boronic acid receptor synthesis (e.g., amide coupling) and mobile phase pH (7.4–8.5) enhances diol-binding reversibility. For in vivo imaging, aryl boronic acids functionalized with fluorophores (e.g., Cy5) target cancer-associated glycans via rapid, pH-dependent binding .

Q. What strategies address solubility and stability challenges in boronic acid-based drug candidates?

Prodrug approaches (e.g., boronic ester masking) improve pharmacokinetics. For example, boropeptides are synthesized via solid-phase methods using Boc-protected intermediates, followed by trifluoroacetic acid deprotection. Stability in biological matrices is validated via LC-MS/MS, with adjustments to logP (<3) enhancing aqueous solubility .

Q. How do structural modifications influence the binding affinity and specificity of boronic acids in sensor applications?

Azobenzene boronic acids exhibit photoresponsive binding: E-isomers show weak diol affinity, while Z-isomers (induced by 520 nm light) enhance binding 20-fold. Computational modeling (DFT) reveals steric and electronic effects: ortho-substituted electron-withdrawing groups stabilize trigonal boronic acids, favoring ester formation. This principle is applied in glucose-responsive hydrogels for insulin delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.